molecular formula C15H11Cl2NO3 B5880733 (2,4-dichloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone

(2,4-dichloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone

Cat. No. B5880733
M. Wt: 324.2 g/mol
InChI Key: UKXHQCUEASVWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dichloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone, commonly known as DNP, is a synthetic organic compound with a molecular formula C13H9Cl2NO3. It is widely used in scientific research for its various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

DNP acts as an inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, DNP can reduce the levels of ROS and protect cells from oxidative stress.
Biochemical and Physiological Effects:
DNP has been shown to have various biochemical and physiological effects, including its ability to reduce oxidative stress, modulate the immune response, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

DNP is a versatile compound that can be used in a wide range of lab experiments. Its fluorescent properties make it useful for studying protein localization and dynamics in living cells, while its ability to inhibit NADPH oxidase makes it useful for studying oxidative stress and inflammation. However, DNP has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving DNP. One area of interest is the development of new fluorescent probes based on DNP that can be used to study different proteins and cellular processes. Another area of interest is the use of DNP as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of DNP in these areas.

Synthesis Methods

DNP can be synthesized by reacting 2,4-dichloro-5-nitrophenol with 3,4-dimethylbenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired product, DNP, which can be purified through recrystallization.

Scientific Research Applications

DNP is commonly used in scientific research as a probe to study the mechanism of action of various enzymes and proteins. It is also used as a fluorescent label to study the localization and dynamics of proteins in living cells.

properties

IUPAC Name

(2,4-dichloro-5-nitrophenyl)-(3,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-8-3-4-10(5-9(8)2)15(19)11-6-14(18(20)21)13(17)7-12(11)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXHQCUEASVWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichloro-5-nitrophenyl)-(3,4-dimethylphenyl)methanone

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